![molecular formula C15H19NO4 B1278389 1-Boc-3-Hydroxymethyl-5-methoxyindole CAS No. 600136-09-2](/img/structure/B1278389.png)
1-Boc-3-Hydroxymethyl-5-methoxyindole
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Overview
Description
1-Boc-3-Hydroxymethyl-5-methoxyindole, commonly known as 1-Boc-3-HMI , belongs to the class of indole derivatives . Its molecular formula is C₁₅H₁₉NO₄ , with an average mass of 277.316 Da . This compound exhibits intriguing properties and has garnered attention in both research and practical applications.
Physical And Chemical Properties Analysis
Scientific Research Applications
Synthesis of Indole Derivatives
Indole derivatives, such as 1-Boc-3-Hydroxymethyl-5-methoxyindole, play a significant role in the synthesis of various natural products and drugs . They are prevalent moieties present in selected alkaloids .
Treatment of Cancer Cells
Indole derivatives have been found to be biologically active compounds that can be used in the treatment of cancer cells . The specific properties of 1-Boc-3-Hydroxymethyl-5-methoxyindole in this context would need further research.
Antimicrobial Applications
The application of indole derivatives for the treatment of microbes has attracted increasing attention in recent years . They could potentially be used to develop new antimicrobial agents.
Treatment of Various Disorders
Indole derivatives, including 1-Boc-3-Hydroxymethyl-5-methoxyindole, have been studied for their potential in treating different types of disorders in the human body .
Research and Laboratory Use
1-Boc-3-Hydroxymethyl-5-methoxyindole is used in research and laboratory settings . It can be used as a building block in the synthesis of more complex chemical compounds .
Heterocyclic Chemistry
This compound plays a significant role in heterocyclic chemistry, a branch of organic chemistry that deals with the synthesis, properties, and applications of these heterocycles .
Mechanism of Action
1-Boc-3-Hydroxymethyl-5-methoxyindole
, also known as tert-Butyl 3-(hydroxymethyl)-5-methoxy-1H-indole-1-carboxylate , is a chemical compound with the molecular formula C15H19NO4 . Here is an overview of its mechanism of action:
Target of Action
It’s known to be a reactant for the preparation of various compounds , suggesting its potential role in multiple biochemical processes.
Mode of Action
This compound is used as a reactant in several chemical reactions, including asymmetric intramolecular Friedel-Crafts alkylation, palladium-catalyzed carboaminoxylations with arylboronic acids and TEMPO catalyst, and Suzuki-Miyaura coupling reaction . These reactions suggest that the compound may interact with its targets through these mechanisms.
Biochemical Pathways
The compound is involved in the synthesis of fluorescent pyrimidopyrimidoindole nucleosides, novel conformationally restricted β- and γ-amino acids, and 2- (Indolyl) borates, silanes, and silanols . It’s also used in the preparation of DNA minor groove alkylating agents as stable amine-based prodrugs designed for tumor-specific release .
Pharmacokinetics
It’s known that the compound may cause respiratory irritation and is harmful if swallowed, in contact with skin, or if inhaled , suggesting that it can be absorbed through these routes.
Result of Action
Given its role as a reactant in the synthesis of various compounds , it can be inferred that its action results in the formation of these compounds.
Action Environment
The compound should be kept in a dry, cool, and well-ventilated place . Environmental factors such as temperature, humidity, and light could potentially influence its action, efficacy, and stability.
properties
IUPAC Name |
tert-butyl 3-(hydroxymethyl)-5-methoxyindole-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-15(2,3)20-14(18)16-8-10(9-17)12-7-11(19-4)5-6-13(12)16/h5-8,17H,9H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYKYYDIURXPHSS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)OC)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30448951 |
Source
|
Record name | tert-Butyl 3-(hydroxymethyl)-5-methoxy-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30448951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
600136-09-2 |
Source
|
Record name | tert-Butyl 3-(hydroxymethyl)-5-methoxy-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30448951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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